N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The exact mass of the compound this compound is 449.12316933 g/mol and the complexity rating of the compound is 694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-27-23(29)22-21(19(13-30-22)17-8-6-5-7-9-17)26-24(27)31-14-20(28)25-18-11-10-15(2)16(3)12-18/h5-13H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKRSFUKTDVBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article reviews its chemical structure, synthesis, and biological properties based on available literature.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core linked to an acetamide moiety and a sulfanyl group. This unique structure is believed to contribute to its diverse biological activities. The molecular formula of this compound is C24H23N3O2S2, with a molecular weight of approximately 415.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O2S2 |
| Molecular Weight | 415.5 g/mol |
| Structure | Thieno[3,2-d]pyrimidine core with acetamide and sulfanyl groups |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the thienopyrimidine core : This step often involves cyclization reactions that form the heterocyclic ring structure.
- Introduction of the acetamide group : This is usually achieved through acylation reactions.
- Incorporation of the sulfanyl group : This may involve nucleophilic substitution reactions.
These synthetic pathways allow for modifications that can enhance the biological activity or alter the physicochemical properties of the compound.
Anticancer Properties
Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. Research indicates that thienopyrimidine derivatives can inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For example:
- Mechanism of Action : Thienopyrimidine derivatives may inhibit kinases involved in cancer cell growth and survival.
Antimicrobial Activity
There is also evidence suggesting potential antimicrobial properties. Similar thienopyrimidine compounds have been shown to possess activity against various bacterial strains:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition reported |
| Escherichia coli | Moderate activity |
Anti-inflammatory Effects
Research indicates that some thienopyrimidine derivatives may exhibit anti-inflammatory effects by modulating inflammatory pathways. These compounds could potentially reduce the production of pro-inflammatory cytokines.
Case Studies and Research Findings
- Study on Kinase Inhibition : A study published in the Journal of Medicinal Chemistry explored various thienopyrimidine derivatives and their effects on kinase activity. The results demonstrated significant inhibition of certain kinases associated with cancer progression .
- Antimicrobial Testing : In a comparative study of thienopyrimidine derivatives against bacterial strains, several compounds exhibited notable antimicrobial activity, suggesting a promising avenue for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
